(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid

Catalog No.
S895340
CAS No.
944797-51-7
M.F
C38H33NO4S
M. Wt
599.745
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl...

CAS Number

944797-51-7

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid

Molecular Formula

C38H33NO4S

Molecular Weight

599.745

InChI

InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m0/s1

InChI Key

RAKOPMQMPUNRGI-DHUJRADRSA-N

SMILES

CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid is a complex organic compound notable for its structural features, which include a fluorenylmethoxycarbonyl group, a methylamino group, and a tritylthio group. The molecular formula is C₃₁H₃₅NO₃S, with a molecular weight of approximately 599.7 g/mol. This compound is primarily used in peptide synthesis and has applications in medicinal chemistry due to its unique functional groups that facilitate various

  • Amidation: The methylamino group can react with carboxylic acids to form amides, which are crucial in peptide bond formation.
  • Reduction: The tritylthio group may undergo reduction to yield thiol derivatives, enhancing the compound's reactivity.
  • Deprotection: The fluorenylmethoxycarbonyl group can be removed under specific conditions (e.g., acidic conditions), allowing for further functionalization of the amino acid .

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid exhibits significant biological activity, particularly in the context of drug development and peptide synthesis. Its structure allows it to mimic natural amino acids, making it useful for studying protein interactions and enzyme functions. Preliminary studies suggest potential applications in cancer therapeutics and neurological research due to its ability to cross biological membranes and interact with cellular targets .

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid typically involves:

  • Protection of Amino Groups: The initial step often includes the protection of amino groups using fluorenylmethoxycarbonyl chloride.
  • Formation of the Propanoic Acid Backbone: This involves coupling reactions where the protected amino acid is reacted with tritylthio derivatives.
  • Final Deprotection: Once the desired structure is achieved, deprotection steps are performed to yield the final product .

This compound finds applications primarily in:

  • Peptide Synthesis: It serves as a building block in synthesizing peptides and proteins.
  • Drug Development: Its structural properties make it a candidate for developing new therapeutic agents targeting various diseases.
  • Biochemical Research: Used in studies involving protein interactions and enzyme mechanisms .

Interaction studies have shown that (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid can effectively bind to various biological receptors and enzymes. These studies often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to assess binding affinities and kinetics. Understanding these interactions is crucial for optimizing its use in drug design and therapeutic applications .

Several compounds share structural similarities with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid, including:

Compound NameKey FeaturesUnique Aspects
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acidStereoisomer of the target compoundDifferent biological activity due to stereochemistry
2-(Tritylthio)-L-alanineL-alanine derivative with tritylthio groupSimpler structure, less functional complexity
N-Fmoc-L-cysteineFmoc-protected cysteine derivativeCommonly used in peptide synthesis but lacks the fluorenyl group

The uniqueness of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid lies in its combination of protective groups and functional moieties that enhance its utility in complex peptide synthesis and potential therapeutic applications .

XLogP3

8.2

Dates

Modify: 2023-08-15

Explore Compound Types